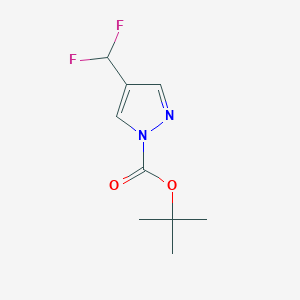
tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate (TBDMPC) is a difluoromethylated pyrazole derivative that has been used in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2017, and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and other areas.
Scientific Research Applications
Synthesis Methods and Chemical Reactions
A comparative study of the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles highlighted various reaction media's impact on regioselectivity. This work elucidates the conditions under which high regioselectivity for 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles can be achieved, offering insights into similar compounds' synthesis strategies, including tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate (Martins et al., 2012). Furthermore, a multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids was demonstrated, providing a scalable approach to synthesizing related fluorinated pyrazole compounds, potentially including tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate (Iminov et al., 2015).
Catalytic Activities and Chemical Properties
Polynuclear copper(I) pyrazolate complexes, prepared through reactions involving pyrazole derivatives, have shown promising catalytic activities in the cyclopropanation of olefins. These findings suggest that tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate could play a role in developing new catalytic systems due to its structural similarity (Maspero et al., 2003).
Materials Science and Engineering Applications
Carbazole-modified pyrazole derivatives, including those similar in structure to tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate, have been synthesized with remarkable mechanofluorochromic behaviors. These compounds transition to emit in the visible-light region upon mechanical force application, indicating potential applications in stress-sensing materials and optoelectronic devices (Sun et al., 2019).
Photophysical Properties for OLED Applications
Luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes, leveraging pyrazole chelates similar to tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate, exhibit photophysical properties that vary with Pt-Pt spacing. The distinct photophysical responses of these complexes, from blue to red emissions, underline the potential of tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate derivatives in tuning optical properties for OLED applications (Ma et al., 2005).
Mechanism of Action
Target of Action
Tert-Butyl 4-(Difluoromethyl)-1H-Pyrazole-1-Carboxylate is a complex organic compound. SDHIs are a class of fungicides that inhibit the enzyme succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle (TCA cycle or Krebs cycle), a key metabolic pathway in all organisms .
Mode of Action
If it acts similarly to other sdhis, it would bind to the succinate dehydrogenase enzyme, preventing it from catalyzing the oxidation of succinate to fumarate in the tca cycle . This inhibition disrupts the energy production in the cells, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound, if it acts as an SDHI, would be the TCA cycle . By inhibiting the succinate dehydrogenase enzyme, the compound disrupts the conversion of succinate to fumarate, a critical step in the TCA cycle . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on this energy source .
Pharmacokinetics
These properties can be influenced by various factors, including the compound’s chemical structure, its interactions with biological membranes, and the presence of transport proteins .
Result of Action
The result of the compound’s action, assuming it acts as an SDHI, would be the disruption of cellular energy production, leading to cell death . This makes it potentially useful as a fungicide, as it can effectively inhibit the growth of various fungal pathogens .
properties
IUPAC Name |
tert-butyl 4-(difluoromethyl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-9(2,3)15-8(14)13-5-6(4-12-13)7(10)11/h4-5,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVJRCYRTLBXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2954046.png)

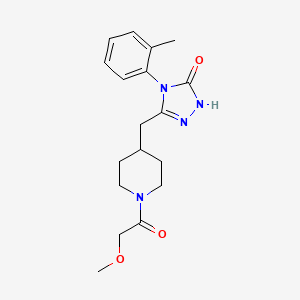
![2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2954051.png)
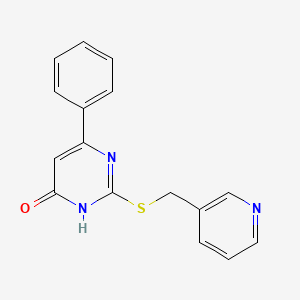
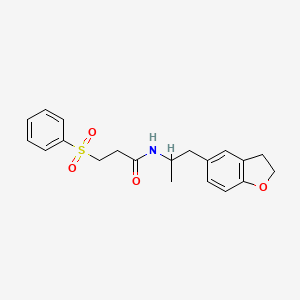
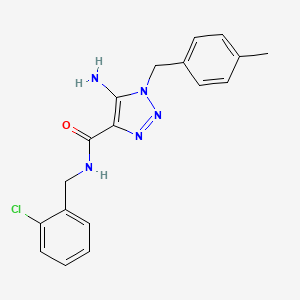
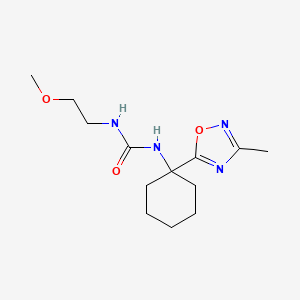
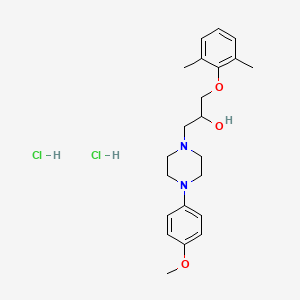

![4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid](/img/structure/B2954062.png)
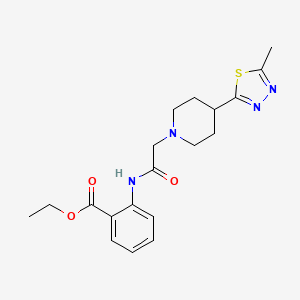
![3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2954067.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid](/img/structure/B2954068.png)